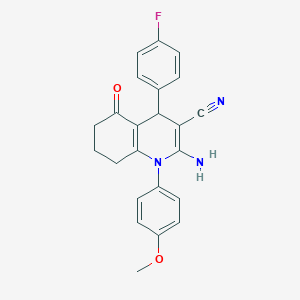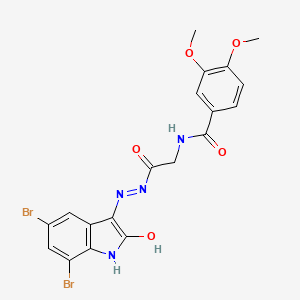![molecular formula C13H18N4O2 B11545746 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine](/img/structure/B11545746.png)
1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a nitrophenyl group and a methylhydrazinylidene moiety
Méthodes De Préparation
The synthesis of 1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylhydrazine with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a nitrophenyl-substituted piperidine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the piperidine ring and the phenyl group. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE include other hydrazone derivatives and nitrophenyl-substituted piperidines. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of 1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE lies in its combination of a piperidine ring with a nitrophenyl group and a methylhydrazinylidene moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18N4O2 |
|---|---|
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C13H18N4O2/c1-14-15-10-11-9-12(17(18)19)5-6-13(11)16-7-3-2-4-8-16/h5-6,9-10,14H,2-4,7-8H2,1H3/b15-10+ |
Clé InChI |
RVDLGXRGJYNQKX-XNTDXEJSSA-N |
SMILES isomérique |
CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
SMILES canonique |
CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11545666.png)

![2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol](/img/structure/B11545704.png)
![2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11545712.png)
![N'-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11545724.png)
![pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11545732.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11545738.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11545751.png)
![2-(4-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11545758.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11545760.png)
![(8E)-2-amino-6-ethyl-8-(2-methylbenzylidene)-4-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11545764.png)

![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11545773.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545780.png)
